molecular formula C15H21N5O B11245898 1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole

1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole

Cat. No.: B11245898
M. Wt: 287.36 g/mol
InChI Key: IHOOMNUNVCEYIE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a substitution reaction, often using a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound shares a similar pyrrolidinyl structure but differs in the phenyl substituent.

    1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: Similar in structure but with a different functional group arrangement.

    2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one: Contains a thiophene ring instead of a phenyl group.

Uniqueness

1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole is unique due to its combination of a tetrazole ring with a methoxyphenyl and pyrrolidinyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-(2-pyrrolidin-1-ylpropan-2-yl)tetrazole

InChI

InChI=1S/C15H21N5O/c1-15(2,19-10-4-5-11-19)14-16-17-18-20(14)12-6-8-13(21-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3

InChI Key

IHOOMNUNVCEYIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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